3-(3-Fluorophenyl)-5-methylisoxazole-4-carboxylic acid

Description

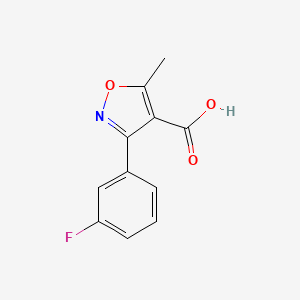

3-(3-Fluorophenyl)-5-methylisoxazole-4-carboxylic acid (CAS 1736-18-1) is a fluorinated isoxazole derivative with the molecular formula C₁₁H₈FNO₃ and a molecular weight of 221.19 g/mol. It is characterized by a methyl group at position 5 of the isoxazole ring and a 3-fluorophenyl substituent at position 3 (Figure 1). Key identifiers include MFCD07376099, DTXSID70634250, and SCHEMBL4594713 . This compound serves as a versatile intermediate in pharmaceutical synthesis, particularly for developing antimicrobial and anti-inflammatory agents. Its structural features, including the electron-withdrawing fluorine atom and carboxylic acid group, influence its reactivity, solubility, and biological interactions.

Properties

IUPAC Name |

3-(3-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8FNO3/c1-6-9(11(14)15)10(13-16-6)7-3-2-4-8(12)5-7/h2-5H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOTWBGBHYPTPRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=CC(=CC=C2)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70634250 | |

| Record name | 3-(3-Fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70634250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1736-18-1 | |

| Record name | 3-(3-Fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70634250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Fluorophenyl)-5-methylisoxazole-4-carboxylic acid typically involves the following steps:

Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an α,β-unsaturated carbonyl compound and hydroxylamine.

Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated isoxazole compound in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluorophenyl)-5-methylisoxazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as alcohols or amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted isoxazole derivatives .

Scientific Research Applications

Scientific Research Applications

- Chemistry 3-(3-Fluorophenyl)-5-methylisoxazole-4-carboxylic acid serves as a building block in synthesizing complex organic molecules and as a reagent in various organic reactions.

- Biology This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

- Medicine There is ongoing research exploring its potential as a pharmaceutical intermediate and its role in drug discovery.

- Industry It is used in developing new materials and as a precursor in synthesizing specialty chemicals.

The compound's molecular structure includes an isoxazole ring, known for its diverse biological activities. The fluorine atom in the phenyl group can enhance lipophilicity and biological activity.

Antimicrobial Activity

Isoxazole derivatives can possess antimicrobial properties. Studies suggest that compounds in this class may exhibit moderate antifungal activity. For example, certain synthesized isoxazole carboxamides have shown promising results against various fungal strains.

Research Findings and Case Studies

Several studies have explored the biological activities of related compounds, providing insights into the potential effects of this compound.

- Kinase Inhibition A study on pyrazole-based kinase inhibitors highlighted the importance of structural modifications in enhancing selectivity towards specific kinases involved in cancer signaling pathways. While this study did not directly evaluate our compound, it underscores the relevance of structural analogs in therapeutic applications.

- Cell Viability Assays In vitro assays conducted on similar compounds revealed IC50 values indicating effective concentrations for inducing cytotoxicity in cancer cell lines. For instance, a related compound showed an IC50 value of approximately 168 µM against MCF-7 breast cancer cells.

Data Table

Table 1: Summary of Biological Activities of Isoxazole Derivatives

| Compound Name | Activity Type | IC50 Value (µM) | Cell Line |

|---|---|---|---|

| Compound A | Anticancer | 168 | MCF-7 |

| Compound B | Antifungal | 50 | Candida albicans |

| Compound C | Kinase Inhibition | 27 | ALK Kinase |

Other Isoxazole Derivatives Applications

Previously developed fluorophenyl-isoxazole-carboxamides derivatives were re-synthesized, and their scavenging activity against DPPH free radical and inhibitory activity against lipase and α-amylase enzymes were evaluated . The inhibition of the tested enzymes was weak, while the most potent activities were observed in the DPPH assay . In particular, compounds 11, 12 . The evaluated isoxazole compounds in this study (2a-2e) were synthesized by our research team as anticancer agents, and compound 2e was the most potent compound against Hep3B and HepG2 cancer cell lines with IC 50 values of 5.76 and 34.64 µg/ml, respectively, as well as compounds 2a, 2b, and 2d showed potent inhibitory activity against Hep3B with an IC 50 values 9.58, 8.54, and 7.66 µg/mL . Moreover, 2b and 2e compounds reduced the necrosis rate of Hep3B to 4-folds and shifted the cells to apoptosis . Thus, a previous study suggested that 2a-2e might be potential and promising anticancer agents against hepatocellular carcinoma, prompting the investigation of their mechanism of action, as well as their anti-obesity and antidiabetic potential . Accordingly, in the current study, the fluorophenyl-isoxazole-carboxamide derivatives 2a-2e .

Mechanism of Action

The mechanism of action of 3-(3-Fluorophenyl)-5-methylisoxazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorophenyl group and the isoxazole ring are key structural features that contribute to its biological activity. The compound may act by inhibiting specific enzymes or receptors, leading to various physiological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The following table summarizes structural analogs and their key properties:

Key Observations:

- Halogen Position and Size: Bromine (Br) in the 4-bromophenyl analog increases molecular weight significantly (282.09 vs.

- Trifluoromethyl Substitution : The 5-(trifluoromethyl) group enhances electron-withdrawing effects, which may improve metabolic stability in drug design .

- Ortho-Substituents : The 2-chloro-6-fluorophenyl derivative () introduces steric hindrance, which could impact binding to biological targets compared to para-substituted analogs .

Antioxidant Potential

- The 4-fluorophenyl analog (3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylic acid) demonstrated antioxidant activity in DPPH radical scavenging assays, comparable to Trolox .

- Mechanism : The carboxylic acid group may facilitate hydrogen bonding with reactive oxygen species (ROS), while fluorine enhances electrophilicity.

Immunomodulatory Effects

- Amide derivatives of 5-amino-3-methylisoxazole-4-carboxylic acid (structurally related to the target compound) suppressed LPS-induced TNF-α and IL-6 production in human peripheral blood cells. Activity correlated with electron-accepting substituents .

Biological Activity

3-(3-Fluorophenyl)-5-methylisoxazole-4-carboxylic acid (CAS No. 1736-18-1) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound features an isoxazole ring, which is known for its diverse biological activities. The presence of the fluorine atom in the phenyl group is significant as it can enhance lipophilicity and biological activity.

Antimicrobial Activity

The biological activity of isoxazole derivatives often extends to antimicrobial properties. Preliminary studies suggest that compounds within this class can exhibit moderate antifungal activity. For example, certain synthesized isoxazole carboxamides have shown promising results against various fungal strains .

Research Findings and Case Studies

Several studies have explored the biological activities of related compounds, providing insights into the potential effects of this compound:

- Kinase Inhibition : A study on pyrazole-based kinase inhibitors highlighted the importance of structural modifications in enhancing selectivity towards specific kinases involved in cancer signaling pathways. While this study did not directly evaluate our compound, it underscores the relevance of structural analogs in therapeutic applications .

- Cell Viability Assays : In vitro assays conducted on similar compounds revealed IC50 values indicating effective concentrations for inducing cytotoxicity in cancer cell lines. For instance, a related compound showed an IC50 value of approximately 168 µM against MCF-7 breast cancer cells .

Data Tables

Table 1: Summary of Biological Activities of Isoxazole Derivatives

| Compound Name | Activity Type | IC50 Value (µM) | Cell Line |

|---|---|---|---|

| Compound A | Anticancer | 168 | MCF-7 |

| Compound B | Antifungal | 50 | Candida albicans |

| Compound C | Kinase Inhibition | 27 | ALK Kinase |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.